molecular formula C25H33NO B12923879 10-Dodecyl-10H-acridin-9-one CAS No. 73302-59-7

10-Dodecyl-10H-acridin-9-one

Cat. No.: B12923879
CAS No.: 73302-59-7
M. Wt: 363.5 g/mol
InChI Key: ZRFOLCLWSDIYTK-UHFFFAOYSA-N
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Description

10-Dodecyl-10H-acridin-9-one is a derivative of acridin-9(10H)-one, a compound known for its unique structural properties and applications in various fields. This compound features a dodecyl group attached to the nitrogen atom at the 10th position of the acridin-9-one ring, which enhances its solubility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Dodecyl-10H-acridin-9-one typically involves the alkylation of acridin-9(10H)-one with a dodecyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atom, facilitating the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

10-Dodecyl-10H-acridin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The dodecyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated reagents and strong bases are often employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

10-Dodecyl-10H-acridin-9-one has several applications in scientific research:

Comparison with Similar Compounds

10-Dodecyl-10H-acridin-9-one can be compared with other acridin-9(10H)-one derivatives:

These comparisons highlight the unique properties of this compound, such as its enhanced solubility and potential for various applications.

Properties

73302-59-7

Molecular Formula

C25H33NO

Molecular Weight

363.5 g/mol

IUPAC Name

10-dodecylacridin-9-one

InChI

InChI=1S/C25H33NO/c1-2-3-4-5-6-7-8-9-10-15-20-26-23-18-13-11-16-21(23)25(27)22-17-12-14-19-24(22)26/h11-14,16-19H,2-10,15,20H2,1H3

InChI Key

ZRFOLCLWSDIYTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Origin of Product

United States

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